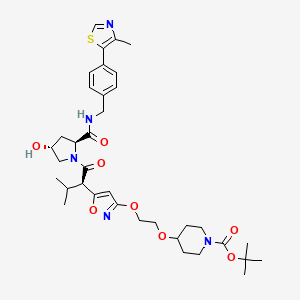
Glycyrrhizin-6'-methylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyrrhizin-6’-methylester is a naturally occurring compound isolated from the root of the licorice plant (Glycyrrhiza glabra). It is a derivative of glycyrrhizin, a triterpenoid saponin known for its sweet and licorice-like taste. Glycyrrhizin-6’-methylester is notable for its ability to form methyl glucuronate, contributing to its unique flavor profile without bitterness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glycyrrhizin-6’-methylester can be synthesized through the methylation of glycyrrhizin. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of glycyrrhizin-6’-methylester involves the extraction of glycyrrhizin from licorice root followed by its chemical modification. The extraction process includes maceration of the root in water or ethanol, followed by purification steps such as filtration and crystallization. The extracted glycyrrhizin is then subjected to methylation to produce glycyrrhizin-6’-methylester .
Analyse Chemischer Reaktionen
Types of Reactions: Glycyrrhizin-6’-methylester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycyrrhetinic acid derivatives.
Reduction: Reduction reactions can convert it back to glycyrrhizin.
Substitution: Methylation is a key substitution reaction for its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.
Major Products:
Oxidation: Glycyrrhetinic acid derivatives.
Reduction: Glycyrrhizin.
Substitution: Glycyrrhizin-6’-methylester.
Wissenschaftliche Forschungsanwendungen
Glycyrrhizin-6’-methylester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various glycyrrhizin derivatives.
Biology: Studied for its role in modulating biological pathways and its potential therapeutic effects.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the food industry for its sweetening properties and in cosmetics for its skin-soothing effects
Wirkmechanismus
Glycyrrhizin-6’-methylester exerts its effects through several molecular mechanisms:
Anti-inflammatory: Inhibits the release of high-mobility group box 1 (HMGB1) protein, reducing inflammation.
Antiviral: Inhibits viral replication and modulates immune responses.
Anticancer: Induces apoptosis in cancer cells and inhibits tumor growth
Vergleich Mit ähnlichen Verbindungen
Glycyrrhizin: The parent compound, known for its sweet taste and medicinal properties.
Glycyrrhetinic Acid: A derivative with potent anti-inflammatory and antiviral effects.
Methyl Glycyrrhizinate: Another methylated derivative with similar applications
Uniqueness: Glycyrrhizin-6’-methylester is unique due to its specific methylation, which enhances its sweetening properties without imparting bitterness. This makes it particularly valuable in the food and cosmetic industries .
Eigenschaften
Molekularformel |
C43H64O16 |
|---|---|
Molekulargewicht |
837.0 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-methoxycarbonyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C43H64O16/c1-38(2)22-9-12-43(7)32(21(44)17-19-20-18-40(4,37(53)54)14-13-39(20,3)15-16-42(19,43)6)41(22,5)11-10-23(38)56-36-31(27(48)26(47)30(58-36)34(52)55-8)59-35-28(49)24(45)25(46)29(57-35)33(50)51/h17,20,22-32,35-36,45-49H,9-16,18H2,1-8H3,(H,50,51)(H,53,54)/t20-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36+,39+,40-,41-,42+,43+/m0/s1 |
InChI-Schlüssel |
AOBUVNAZHQBLHP-ILVQQCHOSA-N |
Isomerische SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)OC)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12382435.png)
methyl phosphate](/img/structure/B12382438.png)


